

# An In-depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate-d3

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## Compound of Interest

Compound Name: *Methyl 5-chloro-2-methoxybenzoate-d3*

Cat. No.: *B15138998*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-chloro-2-methoxybenzoate-d3**, a deuterated stable isotope-labeled compound valuable in analytical and research applications. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and outlines its primary applications and safety information.

## Chemical Identity and Properties

**Methyl 5-chloro-2-methoxybenzoate-d3** is the deuterium-labeled form of Methyl 5-chloro-2-methoxybenzoate. The deuterium atoms are located on the methoxy group, making it a useful tool in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

## Chemical Identifiers

Identifier	Value
Chemical Name	Methyl 5-chloro-2-methoxy-d3-benzoate
CAS Number	1219803-33-4[1][2][3][4]
Parent CAS Number	33924-48-0[5][6]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> D <sub>3</sub> ClO <sub>3</sub>
InChI Key	HPTHYBXMNNGQEF-UHFFFAOYSA-N[5][7]
SMILES	[2H]C([2H]) ([2H])OC1=C(C=C(Cl)C=C1)C(=O)OC

## Physicochemical Data

The following table summarizes the key physical and chemical properties. Data for the non-deuterated parent compound is provided for comparison where specific data for the deuterated analog is not available.

Property	Methyl 5-chloro-2-methoxybenzoate-d3	Methyl 5-chloro-2-methoxybenzoate (Parent)
Molecular Weight	203.64 g/mol	200.62 g/mol [5]
Appearance	Liquid[1]	White to light yellow crystal powder or liquid[8][9][10]
Boiling Point	No data available	235-240 °C (lit.)[11]
Melting Point	No data available	150-152 °C[8][10]
Density	No data available	1.259 g/mL at 25 °C (lit.)[11]
Refractive Index	No data available	n <sub>20</sub> /D 1.5466 (lit.)[11]
Purity	Typically ≥98 atom % D	Typically ≥98%[11]

## Applications in Research and Development

Isotopically labeled compounds are indispensable tools in modern research. **Methyl 5-chloro-2-methoxybenzoate-d3** serves several key functions:

- **Internal Standard:** Due to its mass shift of +3 amu compared to the parent compound, it is an ideal internal standard for quantitative analysis using mass spectrometry (MS), including LC-MS and GC-MS. It co-elutes with the unlabeled analyte but is clearly distinguishable by its mass, correcting for variations in sample preparation and instrument response.
- **Metabolic Studies:** Deuterium labeling can be used to trace the metabolic fate of the methoxy group in various biological systems. The stability of the C-D bond allows for tracking the molecule through complex metabolic pathways.
- **Pharmacokinetic Analysis:** The use of deuterated drugs can alter their metabolic profiles, sometimes leading to improved pharmacokinetic properties. This compound can serve as a building block for synthesizing deuterated drug candidates or as a reference material in such studies.

## Experimental Protocols: Synthesis

A specific, published synthesis for **Methyl 5-chloro-2-methoxybenzoate-d3** is not readily available. However, a standard and reliable method involves the O-methylation of a phenolic precursor using a deuterated methylating agent. The following protocol is a representative example based on established chemical principles for methylation reactions.

### Synthesis of Methyl 5-chloro-2-methoxybenzoate-d3

This procedure outlines the methylation of Methyl 5-chloro-2-hydroxybenzoate using deuterated iodomethane.

Materials:

- Methyl 5-chloro-2-hydroxybenzoate (1 equivalent)
- Deuterated iodomethane (CD<sub>3</sub>I, >99.5 atom % D) (1.1 equivalents)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous (1.5 equivalents)
- Acetone, anhydrous

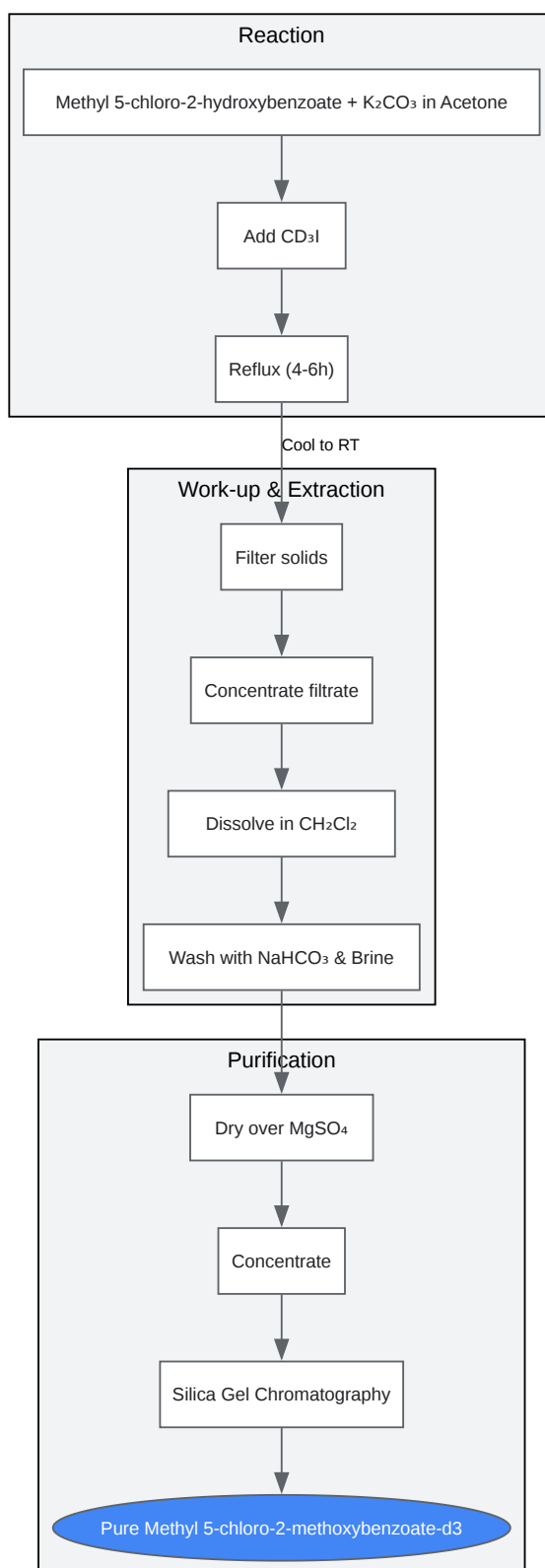
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexanes/Ethyl acetate solvent system

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-chloro-2-hydroxybenzoate (1 eq) and anhydrous potassium carbonate (1.5 eq).
- **Solvent Addition:** Add anhydrous acetone to the flask to create a suspension (approx. 10 mL of solvent per gram of the starting phenol).
- **Addition of Methylating Agent:** Add deuterated iodomethane (1.1 eq) to the stirring suspension at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.
- **Extraction:** Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure **Methyl 5-chloro-2-methoxybenzoate-d3**.
- Characterization: Confirm the structure and isotopic enrichment of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

The following diagram illustrates the general workflow for this synthesis.



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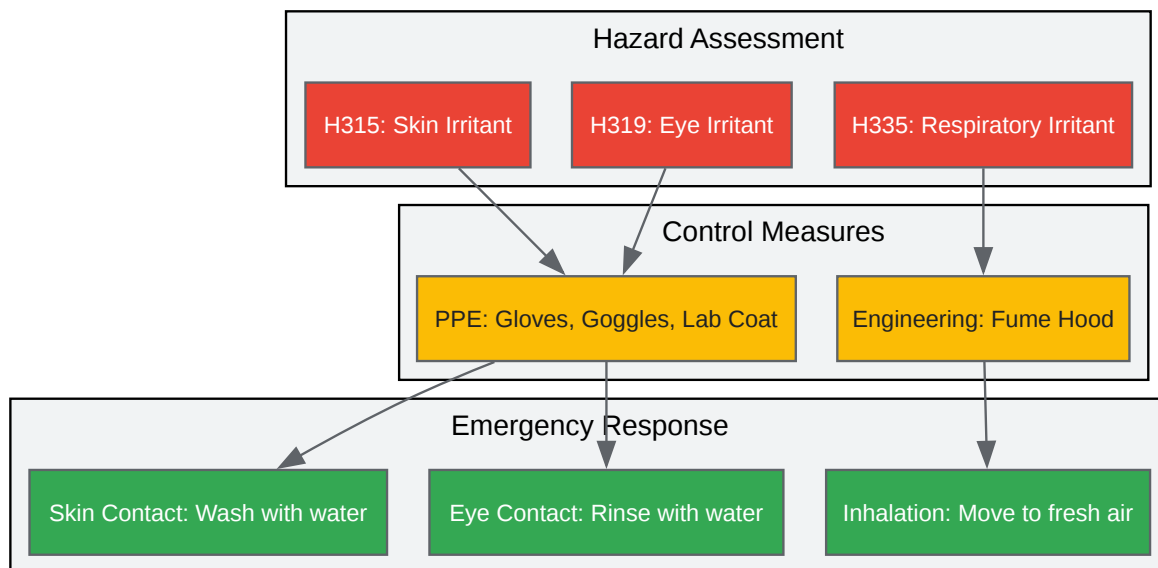
Caption: General workflow for the synthesis of **Methyl 5-chloro-2-methoxybenzoate- $d_3$** .

## Safety and Handling

Safety information is based on the parent compound, Methyl 5-chloro-2-methoxybenzoate. Standard laboratory safety practices should be employed.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P302+P352: IF ON SKIN: Wash with plenty of water.[10]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is required. Work should be performed in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.

The logical relationship for handling a chemical with these hazard classifications is outlined below.



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